(R)-N-Acetyl Aminoindan (CAS 169105-02-6): Stereochemical Purity is Non-Negotiable for Rasagiline Synthesis
(R)-N-acetyl aminoindan serves as a key chiral precursor for the synthesis of the anti-Parkinsonian drug rasagiline [1]. The stereochemistry is critical; the S-enantiomer of the final drug, rasagiline, is inactive. In vitro, the IC50 for MAO-B inhibition by (R)-rasagiline is 4.43±0.92 nM, while the S-enantiomer (TVP 1022) shows negligible activity [2]. Therefore, procurement of the (R)-enantiomer of N-acetyl aminoindan with high enantiomeric purity is essential to ensure the biological activity of the final synthesized drug product.
| Evidence Dimension | MAO-B Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 4.43±0.92 nM (for the R-enantiomer of rasagiline, for which (R)-N-acetyl aminoindan is a precursor) |
| Comparator Or Baseline | S-enantiomer of rasagiline (TVP 1022) is 'relatively inactive' |
| Quantified Difference | >100-fold difference in potency |
| Conditions | In vitro inhibition of rat brain MAO activity |
Why This Matters
This underscores the absolute requirement for enantiopure (R)-N-acetyl aminoindan as a starting material for the synthesis of active rasagiline.
- [1] Binda C, Hubalek F, Li M, Herzig Y, Sterling J, Edmondson DE, Mattevi A. Binding of rasagiline-related inhibitors to human monoamine oxidases: a kinetic and crystallographic analysis. J Med Chem. 2005 Dec 29;48(26):8148-54. View Source
- [2] Youdim MBH, Gross A, Finberg JPM. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. Br J Pharmacol. 2001 Jan;132(2):500-6. View Source
